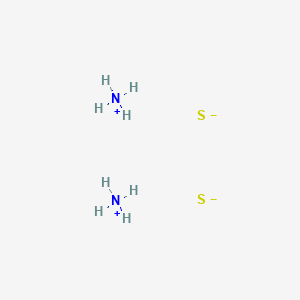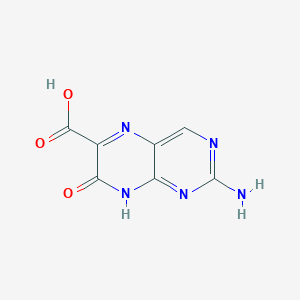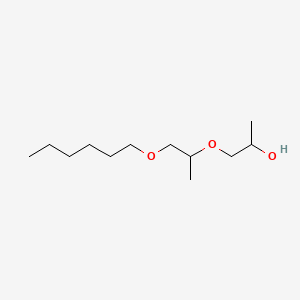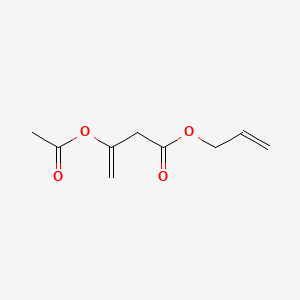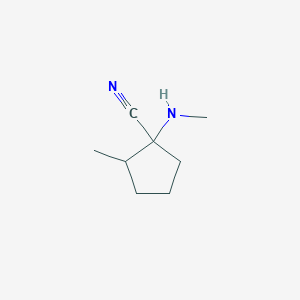
CID 44152801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 44152801 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 44152801 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [techniques such as recrystallization or chromatography].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For consistent and scalable production.
Automated systems: To monitor and control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
CID 44152801 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: With halogens or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CID 44152801 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of specific diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 44152801 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulating their activity and triggering downstream effects.
Inhibit enzymes: Affecting metabolic pathways and cellular functions.
Interact with DNA/RNA: Influencing gene expression and protein synthesis.
Properties
CAS No. |
190336-59-5 |
|---|---|
Molecular Formula |
C2H10N2O3S |
Molecular Weight |
142.18 g/mol |
InChI |
InChI=1S/C2H7NO.H3NO2S/c3-1-2-4;1-4(2)3/h4H,1-3H2;1H2,(H,2,3) |
InChI Key |
VKPHXGDMABSYBT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.NS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



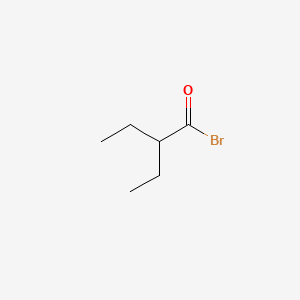
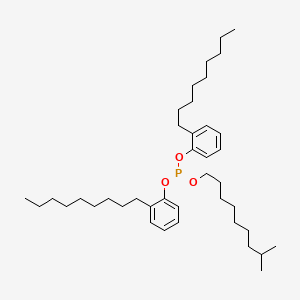
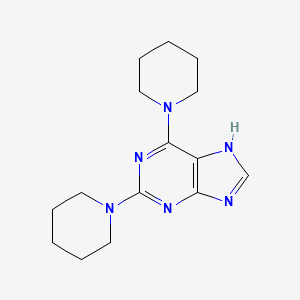

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)


